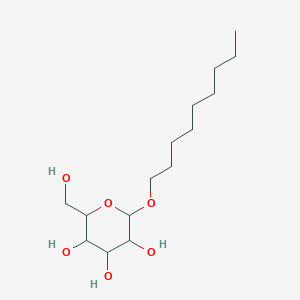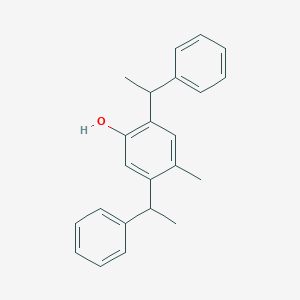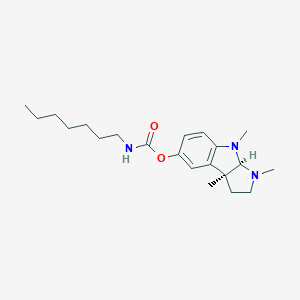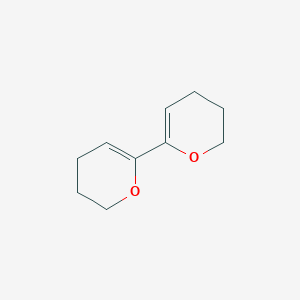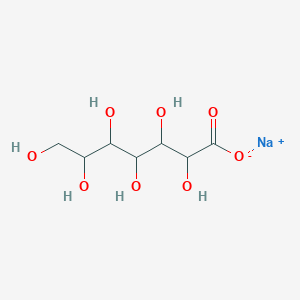
(3-(Benzyloxy)phenyl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "(3-(Benzyloxy)phenyl)methanamine" often involves the reaction of benzotriazole with different substituted aldehydes and ammonium chloride in ethanol. This process is exemplified by the synthesis of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, where different substituents were attached to the phenyl ring to evaluate the impact on the molecule's properties and activities (Visagaperumal et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" can be characterized using various spectroscopic methods, including IR and 1H NMR. These techniques provide detailed information about the molecular framework, functional groups, and chemical environment of the atoms within the molecule. For example, the synthesis and characterization of specific diamino scaffolds designed to stabilize parallel turn conformations provide insights into how the molecular structure influences biological activity and chemical reactivity (Bucci et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and its derivatives involves various reactions, including bromination, demethylation, and the Wolf-Kishner reduction. These reactions are instrumental in modifying the chemical structure to synthesize new compounds with potential antioxidant properties, as demonstrated by the synthesis of derivatives with bromine and their evaluation for antioxidant activities (Çetinkaya et al., 2012).
Physical Properties Analysis
The physical properties of compounds like "this compound" are crucial for their potential applications. These properties include solubility, melting point, and stability. For instance, the synthesis and analysis of novel Schiff base compounds from benzylamine reveal important physical properties that could influence their use in various applications, such as optoelectronic and nonlinear optical (NLO) applications (Ashfaq et al., 2021).
Chemical Properties Analysis
The chemical properties of "this compound" derivatives, such as their reactivity with different chemical agents, ability to undergo specific chemical reactions, and their interaction with biological molecules, are of significant interest. Studies focusing on the synthesis and docking studies of related compounds provide valuable insights into how these chemical properties can be leveraged for designing molecules with desired biological activities or material properties (Bommeraa et al., 2019).
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
(3-(Benzyloxy)phenyl)methanamine: wird aufgrund seiner biochemischen Eigenschaften in der Proteomik-Forschung eingesetzt. Es dient als Vorläufer für die Synthese von Verbindungen, die mit Proteinen interagieren und so die Untersuchung der Proteinstruktur, -funktion und -interaktionen unterstützen .
Entwicklung von PI3Kδ-Inhibitoren
Diese Verbindung war maßgeblich an der Entwicklung von PI3Kδ-Inhibitoren beteiligt, die vielversprechend für die Behandlung von B-Zell-Malignomen sind. Der Benzyloxy-Rest in der Verbindung liefert wesentliche Pharmakophor-Merkmale für die Bindung an die aktive Stelle von PI3Kδ .
Organische Synthese
In der organischen Chemie ist This compound ein wertvoller Baustein für die Konstruktion komplexer Moleküle. Seine Aminogruppe ist reaktiv und kann zur Bildung von Bindungen mit verschiedenen Elektrophilen verwendet werden, wodurch die Vielfalt der synthetischen Wege erweitert wird .
Materialwissenschaft
Die molekulare Struktur der Verbindung ermöglicht ihre Einarbeitung in fortschrittliche Materialien. Forscher können ihre Eigenschaften modifizieren, um neuartige Polymere oder Beschichtungen mit bestimmten Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit zu schaffen .
Chemische Bildung
Aufgrund seiner einfachen Struktur und Reaktivität ist This compound ein ausgezeichnetes Beispiel für die Lehre grundlegender Konzepte in der chemischen Synthese und Reaktivität in Bildungsumgebungen .
Arzneimittelforschung
Als vielseitiges chemisches Zwischenprodukt kann es zur Synthese einer breiten Palette potenziell pharmakologisch aktiver Moleküle verwendet werden. Seine Struktur ist für Modifikationen geeignet, die zur Entdeckung neuer Medikamente führen können .
Analytische Chemie
Diese Verbindung kann als Standard- oder Referenzmaterial in analytischen Verfahren verwendet werden, um Instrumente zu kalibrieren oder Methoden zu validieren und so die Genauigkeit und Zuverlässigkeit analytischer Ergebnisse zu gewährleisten .
Umweltchemie
Forscher können das Umweltverhalten von This compound untersuchen, wie z. B. seinen biologischen Abbau oder seine Wechselwirkung mit Umweltkontaminanten, um seine Auswirkungen auf Ökosysteme zu beurteilen .
Safety and Hazards
The safety information for “(3-(Benzyloxy)phenyl)methanamine” indicates that it is a dangerous compound . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Mode of Action
(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .
Biochemical Pathways
The inhibition of CARM1 by this compound affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.
Eigenschaften
IUPAC Name |
(3-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMBEHWAKBRTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451731 | |
| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104566-43-0 | |
| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


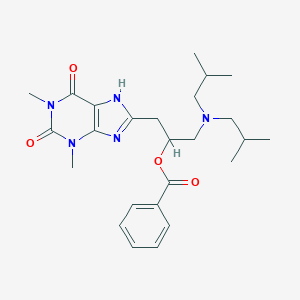


![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)


